(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride

Pharmaceutical intermediate procurement Solid-state handling Ivabradine synthesis scale-up

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride (CAS 866783-13-3), also designated Ivabradine Amine Hydrochloride, is the enantiomerically pure (S)-configured secondary amine building block that serves as the indispensable chiral intermediate in all convergent synthetic routes to the heart-rate-lowering agent ivabradine. As the hydrochloride salt of (S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (C₁₂H₁₈ClNO₂, MW 243.73), it provides the benzocyclobutane-containing eastern hemisphere of the ivabradine scaffold and directly controls the (S)-stereochemical integrity of the final API.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 866783-13-3
Cat. No. B194675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
CAS866783-13-3
Synonyms(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane;  (7S)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCNCC1CC2=CC(=C(C=C12)OC)OC.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H/t9-;/m1./s1
InChIKeySWSAIQSQSDOONK-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane Hydrochloride (CAS 866783-13-3): Sourcing the Definitive Ivabradine Chiral Amine Intermediate


(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride (CAS 866783-13-3), also designated Ivabradine Amine Hydrochloride, is the enantiomerically pure (S)-configured secondary amine building block that serves as the indispensable chiral intermediate in all convergent synthetic routes to the heart-rate-lowering agent ivabradine [1]. As the hydrochloride salt of (S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (C₁₂H₁₈ClNO₂, MW 243.73), it provides the benzocyclobutane-containing eastern hemisphere of the ivabradine scaffold and directly controls the (S)-stereochemical integrity of the final API [2]. The compound is commercially available as a crystalline solid with defined enantiomeric purity specifications and is listed as a USP Pharmaceutical Analytical Impurity (PAI) reference material for regulatory analytical applications .

Why Generic Substitution Fails for (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane Hydrochloride (866783-13-3) in Ivabradine Supply Chains


The procurement of this specific intermediate cannot be satisfied by substituting the racemic free base (CAS 866783-12-2), the (R)-enantiomer, alternative salt forms, or different benzocyclobutane derivatives. The free base is a yellowish, viscous oil that is described in the patent literature as 'hardly treatable and difficult to formulate,' whereas the hydrochloride salt is a well-defined crystalline solid amenable to precise weighing and controlled addition in multi-step API syntheses [1]. Substitution with the racemic mixture (0% enantiomeric excess) would transfer chirality loss directly into ivabradine, which is exclusively marketed as the (S)-enantiomer; the undesired (R)-enantiomer cannot be removed downstream without costly chromatographic separation [2]. Furthermore, alternative salt forms such as the N-acetyl-L-glutamate or mandelate salts are diastereomeric resolution intermediates that require an additional free-basing step before use in the final coupling reaction, introducing yield loss and potential racemization [3]. The quantitative evidence below demonstrates why CAS 866783-13-3 is the only fit-for-purpose procurement specification for ivabradine intermediate supply chains.

Quantitative Differentiation Evidence for (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane Hydrochloride (866783-13-3) vs. Closest Analogs


Physical State and Handling: Crystalline Hydrochloride Salt vs. Intractable Free Base Oil

The hydrochloride salt (CAS 866783-13-3) is a white to off-white crystalline powder with a defined melting point range of 198–212 °C (decomposition), enabling precise gravimetric dispensing and reproducible reaction stoichiometry. In contrast, the corresponding free base (CAS 866783-12-2) is a yellowish, very viscous oil that is explicitly characterized in the patent literature as 'hardly treatable and difficult to formulate' [1]. This physical-state differential directly impacts industrial handling, automated solid-dispensing compatibility, and batch-to-batch charging accuracy in multi-kilogram campaigns.

Pharmaceutical intermediate procurement Solid-state handling Ivabradine synthesis scale-up

Enantiomeric Purity: >99% ee (S)-Enantiomer vs. Racemic Mixture (0% ee)

The target compound is supplied with enantiomeric excess consistently exceeding 99% ee, as verified by both commercial vendor specifications (>99% ee [1]; >99.5% ee [2]) and an independent academic study employing an engineered imine reductase variant (IR215-L97F/L187Q/A239M) that delivered the product with >99% ee and 89% isolated yield [3]. The racemic mixture (unspecified CAS, 0% ee) cannot be used directly in ivabradine synthesis because the final API requires the (S)-configuration; the (R)-enantiomer would persist as a chiral impurity through the convergent coupling step.

Chiral purity Enantiomeric excess Ivabradine regulatory compliance

Synthetic Process Efficiency: Modern Reductive Methods Yield >90% vs. Historical Resolution Yield of 2–3%

Modern synthetic routes to the (1S)-amine hydrochloride reported in patent CN104262179A achieve yields of 90.2–95.8% with HPLC purity exceeding 98%, using PdCl₂/NaBH₄ reduction of the corresponding formamide precursor [1]. This represents a dramatic improvement over the historical resolution-based approach using camphor sulfonic acid, which yielded the desired (S)-enantiomer in only 2–3% overall yield due to the 4–5% efficiency of the resolution step itself, as documented in the Servier patent family [2]. The imine reductase biocatalytic route independently confirms high efficiency, delivering 89% isolated yield with >99% ee at preparative scale [3].

Process chemistry Ivabradine intermediate manufacturing Cost of goods comparison

Regulatory Qualification: USP Pharmaceutical Analytical Impurity (PAI) Grade vs. Unqualified Technical-Grade Material

CAS 866783-13-3 is formally listed as a USP Pharmaceutical Analytical Impurity (PAI) under the ivabradine monograph family, with a defined storage specification of −10 to −25 °C and full Certificate of Analysis traceability . Commercial suppliers additionally provide characterization data compliant with regulatory guidelines and offer traceability against USP or EP pharmacopeial standards [1]. Technical-grade (1S)-amine hydrochloride lacking this regulatory qualification may not meet the identification, purity, and impurity-profile documentation standards required for ANDA method validation, analytical method transfer, or stability-indicating assay development.

ANDA regulatory submission Reference standard qualification GMP analytical development

Aqueous Solubility: Hydrochloride Salt (>50 mg/mL) vs. Free Base (~7.5 mg/mL Estimated)

The hydrochloride salt form (CAS 866783-13-3) exhibits freely soluble behavior in water, with vendor-reported solubility exceeding 50 mg/mL at ambient temperature, and is also soluble in methanol and DMSO [1]. The corresponding free base (CAS 866783-12-2) has an estimated aqueous solubility of approximately 7.5 mg/mL at 25 °C based on its Log Kow of 2.03 via the WSKOW v1.41 estimation method, and lacks a defined melting point . This approximately 6.7-fold solubility advantage for the hydrochloride is consistent with the general principle that amine hydrochloride salts exhibit enhanced aqueous solubility relative to their free-base counterparts due to ionization.

Aqueous process chemistry Salt-form selection Reaction medium compatibility

Validated Application Scenarios for (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane Hydrochloride (866783-13-3) in Research and Industrial Settings


ANDA Analytical Method Development and Validation for Ivabradine Hydrochloride Generic Products

Laboratories developing abbreviated new drug applications for generic ivabradine hydrochloride require a qualified reference standard of the key synthetic intermediate to establish system suitability, determine relative response factors for impurity profiling, and validate HPLC methods per ICH Q2(R1). The USP PAI-grade material (CAS 866783-13-3) provides the regulatory-compliant characterization data, defined storage conditions (−10 to −25 °C), and pharmacopeial traceability necessary for ANDA submission, eliminating the time and cost of independent structure confirmation required for technical-grade alternatives .

Multi-Kilogram Ivabradine API Manufacturing via Convergent Coupling Strategy

In the convergent industrial synthesis of ivabradine, the (S)-amine hydrochloride is coupled with a pre-functionalized benzazepinone fragment under reductive amination conditions. The crystalline solid form enables accurate stoichiometric charging in multi-kilogram batch reactors, while the >99% ee specification ensures that the chiral integrity of the final API is maintained without post-coupling chiral purification. The aqueous solubility (>50 mg/mL) of the hydrochloride salt facilitates homogeneous reaction conditions in aqueous-organic solvent mixtures, supporting the scalable process described in patent CN104262179A that achieves >90% coupling efficiency [1].

Biocatalytic Process Development Using Engineered Imine Reductases for Next-Generation Ivabradine Synthesis

Research groups developing greener, biocatalytic routes to ivabradine use the (1S)-amine hydrochloride as the benchmark reference product for screening engineered imine reductase variants. The recent identification of the IR215-L97F/L187Q/A239M triple mutant, which exhibits a 277-fold increase in catalytic efficiency (kcat/Km) over the wild-type enzyme and delivers the target compound with >99% ee and 89% isolated yield, demonstrates the value of this intermediate as a performance benchmark for enzyme engineering campaigns [2].

Forced Degradation and Stability-Indicating Method Development for Ivabradine Drug Substance

The hydrochloride intermediate is a documented process impurity and potential degradation product in ivabradine drug substance. Analytical development scientists spike the qualified (1S)-amine hydrochloride reference material into ivabradine API to establish relative retention times, determine limit of quantitation (LOQ), and validate the specificity of stability-indicating HPLC methods under ICH Q1A(R2) forced degradation conditions. The USP PAI designation and defined impurity profile of the reference material ensure reliable peak identification during stress studies .

Quote Request

Request a Quote for (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.